Journal Name:Food Policy
Journal ISSN:0306-9192
IF:6.08
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/30419/description#description
Year of Origin:1975
Publisher:Elsevier BV
Number of Articles Per Year:112
Publishing Cycle:Bimonthly
OA or Not:Not
Food Policy ( IF 6.08 ) Pub Date: 2023-04-05 , DOI:
10.1080/10242422.2023.2195036
AbstractHemoglobin (Hb) is a hemoprotein containing iron porphyrin, which can catalyse a variety of unnatural reactions. Due to its poor reusability and stability, in this study, we developed a new method to prepare Hb-Cu3(PO4)2 hybrid nanoflowers (HNFs) by co-incubating Hb with Cu2+. This immobilized Hb was used to catalyse the synthesis of ethyl N-phenylglycinate via the carbene N–H insertion reaction. Under the optimum reaction conditions (aniline 1 mmol; ethyl diazoacetate 1 mmol; deionized (DI) water 10 ml; catalyst (protein content: 15 mg); sodium hydrosulfite 25 mg; 25 °C; 12 h), the catalytic yield of Hb-Cu3(PO4)2 HNFs reached as high as 87% and that of free Hb was 74%. In addition, Hb-Cu3(PO4)2 HNFs can maintain a high catalytic performance after 15 cycles and still achieve yields close to 70% of the initial yield after 60 days of storage, indicating that Hb-Cu3(PO4)2 HNFs have a high potential for application in Hb-catalysed organic reactions.
Food Policy ( IF 6.08 ) Pub Date: 2022-08-29 , DOI:
10.1080/10242422.2022.2113519
AbstractThe Baeyer-Villiger monooxygenase OTEMO from Pseudomonas putida ATCC 17453 has been employed as biocatalyst in the asymmetric synthesis of a set of optically active sulphoxides. Several alkyl aryl sulphides are oxidized by this biocatalyst leading to the (S)-sulphoxides. Especially for those substrates containing electron-donating groups in the aromatic ring or in the alkyl moiety, good to high enantiopurities can be obtained. OTEMO is also able to perform the kinetic resolution of racemic sulphoxides, but with low enantioselectivities. Finally, parameters that can affect its biocatalytic properties, such as pH, temperature, organic cosolvents and substrate concentration, have been tested to get a better insight into the biocatalytic potential of this hitherto poorly explored oxidative biocatalyst.
Food Policy ( IF 6.08 ) Pub Date: 2023-04-10 , DOI:
10.1080/10242422.2023.2181046
AbstractFast depleting fossil fuel and its associated negative impacts on environment and climate change raising concern over clean fuel and sustainability. Thus, in line scientific community are thinking to have alternative fuels like hydrogen, natural gas, syngas, and biofuels. Furthermore, hydrogen gas is superior among alternative fuels due to its renewable nature, zero emissions, and generate large content of energy during combustion. Researcher cites on various biological methods like bio photolysis of water, dark fermentation, photo-fermentation, and microbial electrolysis cell. However, biohydrogen production from wastewater as substrate is becoming popular due to less energy intensive and sustainable way to fulfil the future energy demands. With rapid increase in industrialization and urbanization will further increase wastewater generation globally. Hence, wastewaters could have huge potential for the green hydrogen production which ultimately provides clean energy, and the low-cost wastewater treatment. Literature reveals that wastewater from various industries like citric acid, cheese whey, paper mill, rice mill, beverage, cassava starch processing, palm oil, starch processing, pharmaceutical, food processing, distillery, and sugar industry have been utilized for biohydrogen production. Hence, the present review is focused on various wastewaters based green hydrogen production which have overall positive impacts on social, economic, and environment for the future generation.
Food Policy ( IF 6.08 ) Pub Date: 2023-04-05 , DOI:
10.1080/10242422.2023.2196362
AbstractProteases are the most commercialized enzymes and are widely used in industrial processes, especially in the dairy industry. Cheese production is increasing disproportionately to the availability of calf rennet, the main coagulant used in this process. In addition to the cost of rennet, there is also a religious and dietary objection to the use of calf proteases. An alternative is the production of microbial enzymes via solid state fermentation (SSF), which uses agroindustrial residues as a source of nutrients and substrate. To obtain proteases with milk-clotting activity, Pycnoporus sanguineus was produced via SSF using agroindustrial residue wheat bran as the culture medium. Caseinolytic activity and maximum enzyme production were obtained after 96 h of cultivation. The protease was identified as a chymotrypsin-like serine protease after testing it against specific substrates and inhibitors. The protease from P. sanguineus had a specific activity of 741.3 U mg−1 and was able to coagulate reconstituted skim milk and whole milk, with and without the addition of calcium. Coagulation was affected by time, temperature, and calcium and enzyme concentrations. Therefore, we describe herein for the first time a protease obtained from P. sanguineus, a chymotrypsin-like serine protease with milk-clotting activity that has potential applications in the dairy industry.
Food Policy ( IF 6.08 ) Pub Date: 2022-08-23 , DOI:
10.1080/10242422.2022.2113518
AbstractSustainable environmental cleanup has become a widespread concept in the era of industrialization and the ever-increasing population. Due to anthropogenic activities, textile industries release a large amount of wastewater into the surrounding water bodies. In this study, a highly efficient bacterial isolate, Bacillus sp. AS2 was isolated from textile dye-contaminated soil. Different growth parameters were studied to enhance the degradation activity of the isolate. Maximum dye degradation achieved was 97.01 ± 0.36%, 92.49 ± 0.21%, and 94.23 ± 0.47% for methylene blue (MB), Congo red (CR), and malachite green (MG), respectively. The isolated bacteria were also capable of degrading (77.76 ± 0.15%) mixed dyes. Fourier-transform infra-red (FTIR) and gas chromatography–mass spectrometry (GC–MS) analysis confirmed the degradation of the textile dyes. The maximum bacterial growth rate was 0.425, 0.578, and 0.512 g d−1 in the presence of MB, CR, and MG dye, respectively. The value of µmax/Ks was 0.0154, 0.0167, and 0.0137 L mg−1 d−1 for MB, CR, and MG dye. Further, the phytotoxicity assay substantiates the eco-friendly nature of isolate Bacillus sp. AS2. Biodegradation through the selected bacterial strain can be considered the best alternative to control environmental pollution in a comparatively short time interval.
Food Policy ( IF 6.08 ) Pub Date: 2022-03-29 , DOI:
10.1080/10242422.2022.2055469
AbstractAlong with the cellulase enzyme, xylanase plays an efficient role in the production of biofuel from agricultural wastes by degrading the xylan sugar present in the hemicellulose of cell wall. This study aims to improve the sugar production from biomass by the use of different enzymes with surfactant. The objective of this study is to compare sugar production and bioethanol production from sodium hydroxide along polyethylene glycol pre-treated paddy straw (Oryza sativa L.) with different combination of xylanase and cellulose enzymes along with lignin-degrading laccase enzyme. In results, 10.87 g/l of ethanol with saccharification of 64.51% ± 0.90 was obtained when xylanase and laccase were used, while 18.40 ± 0.56 g/l of ethanol with saccharification of 84.01%±1.09 was obtained when cellulase and laccase enzymes were used. Maximum bioethanol production was found to be 19.20 ± 0.26g/l, which was obtained by combination of xylanase, cellulase and laccase enzymes together at 37 °C after 36 h.
Food Policy ( IF 6.08 ) Pub Date: 2022-03-15 , DOI:
10.1080/10242422.2022.2051495
AbstractWastewater deriving from cellulose and paper manufacturing is one of the most important industrial effluents due to its large-volume production and high pollution load. Effluent deriving from the pulp bleaching stage (Kraft E1 effluent) remains one of the major issues faced by paper mills among all wastewaters generated in each stage of paper-making processes. Kraft E1 effluent was submitted to a sequential chemical (ozonization) – biological (immobilized laccase) treatment. Laccase was obtained from Trametes versicolour in liquid medium of culture using 2,5 -xylidine as inducer. Crude laccase extract was immobilized through covalent binding in Montmorillonite KSF and Eupergit®C supports based on different protocols. Eupergit®C has shown the best protein immobilization (51%), retention activity (100%), and operational stability (ten oxidative cycles) results. Enzymatic treatments using free and immobilized laccase onto Eupergit®C were applied to Kraft E1 effluent. After 18-h treatment, total phenol removal reached 20% and 40% in free and immobilized laccase, respectively. Ozone combined to enzymatic processes using reactor assembled with immobilized laccase (31 U g−1, total mass = 10.0 g) had effect on decolonization efficiency and on total phenols’ removal from Kraft effluent. Ozone treatment was capable of removing 52% of total phenols and 76% of colour from the investigated effluent. Sequential enzymatic treatment has increased total phenols’ removal to 64% within 30-minute treatment and reached 70% removal within 60 minutes. The herein observed additional phenol removal based on enzymatic treatment is an important outcome if one takes into consideration the fraction of total phenols that could not be removed by the ozone process.
Food Policy ( IF 6.08 ) Pub Date: 2022-01-31 , DOI:
10.1080/10242422.2022.2030726
AbstractHerein, we report the preparation of enantiomerically pure forms of 2,3-dihydrobenzofuran-3-ol (1), chroman-4-ol (2), thiochroman-4-ol (3), 1-(furan-2-yl) ethanol (5) and 1-(thiophen-2-yl) ethanol (6), through a kinetic resolution catalysed by Candida antarctica lipase B/Na2CO3 hydrolysis sequence in organic media. The (R)-furnished alcohols and the (S)-remained acetates are recovered enantiopures (ee >99%, E ≫ 200, Conv = 50%). Those ideal enzymatic kinetic resolution (EKRs) are well incorporated to the Mitsunobu inversion protocol in a one pot procedure to give (S)-heterocyclic acetates (1a–3a) in good to high enantiomeric excess (88%–92% ee). Whilst, the (S)-heteroaromatic acetates (5a and 6a) are given with moderate enantiomeric excess (51%–62% ee). All the (S)-acetates are given in good isolated chemical yields (>80%) allowing to overcome the maximum of 50% yield which could be usually reached in a regular kinetic resolution processes.
Food Policy ( IF 6.08 ) Pub Date: 2022-01-22 , DOI:
10.1080/10242422.2022.2029851
AbstractTo augment the keratinolytic ability of Bacillus halotolerans L2EN1 isolated from the poultry farm (Nahan, District Sirmour) of Himachal Pradesh, different cultural conditions were optimised using One Variable at a Time (OVAT) approach accompanied by Response Surface Methodology (RSM). Optimisation (OVAT) results revealed that after 3rd day of incubation, maximum enzyme activity was attained at 45 °C, pH 11.0 with 12.5% of inoculum size in the presence of Mn2 + and EDTA in the production medium. Sucrose (1.5%) and yeast extract (2.0%) were observed to be best carbon and nitrogen sources, respectively. A significant increase of 73.19 per cent in the keratinase activity was observed using Central Composite Design (CCD) of RSM. The SDS-PAGE results revealed that crude keratinase is a heterotetramer made up of four polypeptide chains with molecular weights of 17, 37, 40 and 60 kDa. Partial purification by 90 − 100 percent ammonium sulphate gave maximum keratinase production of 22.66 U/mL with purification of 1.68 and yield of 11.47 per cent. The enzyme showed compatibility with different commercial detergents and retained its activity in the order: Reshma (97.77%) > Speed (93.44%) > Tide (79.93%) >Ariel (70.18%) > Surf excel (67.98%) at 50 °C after 1 h of incubation. Wash performance analysis demonstrated that washing with tap water at 18, 28, 35 and 45 °C for 30, 45 and 60 min removed some amount of blood stains from the cotton cloth pieces. However, replacement of detergent’s enzyme (Reshma) with crude keratinase achieved complete blood stain removal under same conditions, suggesting its suitability as a potential cleaning additive in detergents for the removal of blood (proteinaceous) stains for long washing cycles (1 h).
Food Policy ( IF 6.08 ) Pub Date: 2022-06-01 , DOI:
10.1080/10242422.2022.2082871
AbstractAlginate is a biomaterial that is considered suitable for enzyme immobilization. The biocompatibility and characteristics of the immobilized system can be improved by combining alginate with magnetite Fe3O4 nanoparticles. Therefore, the current study investigated the effect of magnetite Fe3O4 NPs on urease immobilization using different concentrations of magnetite Fe3O4 NPs. The morphological features for alginate/magnetite Fe3O4 NPs before and after immobilization were studied using an SEM, TGA, and FTIR. The reusability, half-life, enzymatic kinetics, and storage stability of the enzyme were all enhanced. The immobilization efficiency was determined to be 91% at optimal conditions. The immobilized urease was reused 20 times and a recovery of 59% of the initial activity. The soluble and immobilized urease was stored at 4 °C for 12 weeks and preserved 13% and 49% of the initial activities, respectively. The optimum pH for soluble and immobilized urease activity was estimated to be 7. The optimum temperature for soluble and immobilized urease activity was found to be 35 °C and 40 °C, respectively. The kinetics parameters showed the Vmax of 4.4 and 3.1 μmol/ml·min and the Km of 49.5 and 54.6 mM for the soluble and immobilized urease, respectively. Immobilized urease had a half-life of 11–20 min. The activation energy (Ea) of immobilized urease was determined to be 32 kJ K−1 mol−1, indicating that a small quantity of energy is required to produce the activated complex of substrate hydrolysis.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | AGRICULTURAL ECONOMICS & POLICY 农业经济与政策1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.20 | 85 | Science Citation Index Science Citation Index Expanded | Not |
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